1-Nitronaphthalene-2-diazonium
Description
Properties
CAS No. |
46384-06-9 |
|---|---|
Molecular Formula |
C10H6N3O2+ |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
1-nitronaphthalene-2-diazonium |
InChI |
InChI=1S/C10H6N3O2/c11-12-9-6-5-7-3-1-2-4-8(7)10(9)13(14)15/h1-6H/q+1 |
InChI Key |
GESAHNLNDZGORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+]#N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Nitronaphthalene 2 Diazonium
Fundamental Principles of Diazotization of Primary Aromatic Amines
The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone of synthetic organic chemistry. This reaction, typically carried out in a cold, acidic solution, involves the reaction of the amine with nitrous acid.
Generation and Role of the Nitrosonium Electrophile
Nitrous acid (HNO₂) is unstable and is therefore generated in situ, typically by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). byjus.com In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). byjus.com
The nitrosonium ion is the key electrophile in the diazotization reaction. The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion, forming an N-N bond and generating an N-nitrosaminium ion. Subsequent deprotonation and tautomerization lead to the formation of a diazohydroxide, which is then protonated in the acidic medium. The final step involves the elimination of a water molecule to yield the relatively stable arenediazonium ion. byjus.com
Critical Reaction Conditions and Temperature Control in Diazotization
Diazotization reactions are highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the reaction. uomustansiriyah.edu.iq This is because aryldiazonium salts are generally unstable and can decompose at higher temperatures, potentially leading to the formation of unwanted byproducts, such as phenols, or in some cases, explosive decomposition. uomustansiriyah.edu.iq The stability of the diazonium salt is influenced by the nature of the substituents on the aromatic ring and the counter-ion present in the solution. While many diazonium salts are used immediately in subsequent reactions, some, like those with tetrafluoroborate (B81430) or tosylate counter-ions, can be isolated as more stable solids. lkouniv.ac.in
Precursor Synthesis Routes to 1-Amino-2-nitronaphthalene
The direct synthesis of 1-amino-2-nitronaphthalene presents challenges due to the directing effects of the amino and nitro groups in electrophilic substitution reactions. Therefore, indirect routes are typically employed.
Selective Nitration of Naphthalene (B1677914) Derivatives
Direct nitration of 2-naphthylamine (B18577) is not a practical approach for synthesizing 1-amino-2-nitronaphthalene because the amino group is an activating group that directs incoming electrophiles to the ortho and para positions, and the reaction can be difficult to control. A more effective strategy involves the nitration of a protected form of 2-naphthylamine, such as aceto-p-naphthalide. The acetylation of 2-naphthylamine deactivates the ring and directs nitration to the 1-position. Subsequent hydrolysis of the resulting aceto-1-nitro-p-naphthalide yields 1-nitro-2-naphthylamine. rsc.org
Another approach to obtaining nitro-substituted naphthylamines is through the nitration of naphthalene itself, followed by further functional group manipulations. The direct nitration of naphthalene primarily yields 1-nitronaphthalene (B515781), with 2-nitronaphthalene (B181648) as a minor byproduct. scitepress.org Further nitration of 1-nitronaphthalene can lead to various dinitronaphthalenes.
| Nitrating Agent | Solvent | Temperature (°C) | Major Product(s) | Reference |
| HNO₃/H₂SO₄ | Dioxane | Reflux | 1-Nitronaphthalene (96%) | scitepress.org |
| HNO₃ | Acetonitrile (B52724) | - | 1-Nitronaphthalene (85%) | scitepress.org |
| HNO₃/Zeolite | Petroleum Ether | - | 1-Nitronaphthalene | scitepress.org |
Reduction Methodologies for Nitro-substituted Naphthylamines
The selective reduction of one nitro group in a dinitronaphthalene compound is a key strategy for the synthesis of nitro-substituted naphthylamines. For instance, the selective reduction of 1,2-dinitronaphthalene (B1583831) could theoretically yield 1-amino-2-nitronaphthalene or 2-amino-1-nitronaphthalene. Reagents such as sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) are known to selectively reduce one nitro group in the presence of another. stackexchange.com The choice of reducing agent and reaction conditions is critical to achieving the desired regioselectivity. The less sterically hindered nitro group is often preferentially reduced. stackexchange.com
Commonly used methods for the reduction of aromatic nitro compounds to amines include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel) and metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl). internationalscholarsjournals.com However, for selective reduction of one of two nitro groups, milder reagents are required.
| Reducing Agent | Substrate | Product | Notes | Reference |
| H₂S in ammonia | m-Dinitrobenzene | m-Nitroaniline | Selective reduction | stackexchange.com |
| Sodium polysulfide | 1,5-Dinitronaphthalene | 5-Nitro-1-naphthylamine | Selective reduction | internationalscholarsjournals.com |
Specific Diazotization Protocols for 1-Nitronaphthalene-2-diazonium Formation
The diazotization of weakly basic amines, such as those containing a nitro group, often requires strong acidic conditions. A general and effective method for the diazotization of aromatic nitro-amines involves dissolving the amine in glacial acetic acid and adding this solution to a solution of sodium nitrite in concentrated sulfuric acid. internationalscholarsjournals.com This "reverse addition" method is reported to be rapid and complete for compounds like 2- and 4-nitro-1-naphthylamine. internationalscholarsjournals.com
A plausible specific protocol for the formation of 1-nitronaphthalene-2-diazonium would involve the following steps:
Dissolving 1-amino-2-nitronaphthalene in a suitable solvent like glacial acetic acid.
Separately preparing a solution of sodium nitrite in concentrated sulfuric acid, ensuring the temperature is kept low.
Slowly adding the solution of the amine to the cold sodium nitrite/sulfuric acid mixture while maintaining the temperature between 0 and 5 °C.
The resulting solution contains the 1-nitronaphthalene-2-diazonium salt, which can then be used in subsequent reactions.
The stability of the resulting 1-nitronaphthalene-2-diazonium salt is a critical consideration. Diazonium salts with electron-withdrawing groups, such as the nitro group, can have altered stability compared to simpler aryldiazonium salts. While some diazonium salts are highly unstable and potentially explosive when isolated in a dry state, they are generally stable in cold aqueous solution and can be used directly for further chemical transformations. lkouniv.ac.in
Aqueous-Phase Diazotization Strategies
Aqueous-phase diazotization is the most conventional method for preparing diazonium salts. lkouniv.ac.in The process typically involves dissolving the primary aromatic amine, in this case, 1-nitro-2-naphthylamine, in a strong mineral acid, followed by the slow addition of an aqueous solution of sodium nitrite. organic-chemistry.org The reaction is maintained at a low temperature, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. libretexts.org
The strong acid, commonly hydrochloric acid or sulfuric acid, serves two primary purposes: it protonates the amino group to increase its solubility and reacts with sodium nitrite to generate nitrous acid in situ, the key nitrosating agent. lkouniv.ac.inlibretexts.org The presence of an electron-withdrawing nitro group on the naphthalene ring reduces the nucleophilicity of the amino nitrogen, making the diazotization of 1-nitro-2-naphthylamine more challenging than for amines with electron-donating groups. lkouniv.ac.in Consequently, an excess of acid is often required to drive the reaction to completion. dtic.mil
Table 1: Typical Conditions for Aqueous-Phase Diazotization
| Parameter | Condition | Purpose |
|---|---|---|
| Amine | 1-Nitro-2-naphthylamine | Starting material |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Generation of nitrous acid, amine solubilization |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Source of nitrous acid |
| Solvent | Water | Reaction medium |
| Temperature | 0–5 °C | Stabilize the diazonium salt product |
Organic-Phase Diazotization Techniques
For amines that are sparingly soluble in aqueous acidic solutions, such as nitronaphthylamines, organic-phase diazotization offers a viable alternative. google.com One common approach involves the use of nitrosylsulfuric acid, prepared by dissolving sodium nitrite in concentrated sulfuric acid. orgsyn.org The amine, 1-nitro-2-naphthylamine, is dissolved in an organic solvent like glacial acetic acid, and this solution is then added to the cold nitrosylsulfuric acid. orgsyn.org
The resulting diazonium sulfate (B86663) can be precipitated by adding a non-polar solvent such as diethyl ether. orgsyn.org This method avoids the high water concentration of aqueous systems, which can sometimes participate in undesirable side reactions. Another organic-phase technique employs alkyl nitrites, such as isobutyl nitrite, in conjunction with an acid source in an organic solvent like acetonitrile or dichloroethane. mdpi.com
Solid-Phase Approaches for Diazonium Salt Preparation
Solid-phase synthesis offers advantages in terms of product purification and reagent handling. In this approach, either the amine substrate or the nitrosating reagent is immobilized on a solid support. A common strategy involves using a sulfonic acid-functionalized ion-exchange resin. organic-chemistry.orgnih.gov The resin acts as the acid source and can also immobilize the amine via an acid-base interaction. nih.gov
A solution of the amine (1-nitro-2-naphthylamine) can be passed through a packed bed of the acidic resin. Subsequently, a solution of sodium nitrite is flowed through the column to effect diazotization. This method can simplify the workup process, as the resulting diazonium salt is eluted from the column while excess reagents or byproducts may be retained. However, the efficiency of this method can be dependent on the electronic nature of the aniline (B41778), with electron-poor substrates sometimes proving difficult to load onto the resin. mdpi.comnih.gov
Continuous Flow Chemistry Applications in Diazonium Salt Synthesis
The inherent instability of many diazonium salts makes their synthesis a prime candidate for continuous flow chemistry. nih.govresearchgate.net Flow reactors offer superior temperature control and mixing efficiency compared to batch processes, significantly enhancing the safety profile when handling potentially explosive intermediates. nih.gov In a typical flow setup, streams of the amine hydrochloride, sodium nitrite, and acid are pumped and combined in a T-mixer before entering a temperature-controlled residence coil. mdpi.com
The small reactor volume at any given time minimizes the risk associated with the accumulation of unstable diazonium compounds. The resulting diazonium salt solution can be directly channeled into a subsequent reaction stream for immediate consumption, a process known as a telescoped synthesis. nih.gov This approach is highly desirable for producing 1-Nitronaphthalene-2-diazonium, given its reactive nature.
Challenges and Optimization in Diazotization of Nitronaphthylamines
The diazotization of 1-nitro-2-naphthylamine is not without its difficulties, primarily stemming from the electronic properties of the substrate and the reactivity of the diazonium product.
Mitigation of Competing Side Reactions and Byproduct Formation
Several side reactions can compete with the desired diazotization process. The electron-withdrawing nitro group deactivates the aromatic ring and reduces the basicity of the amino group, slowing down the rate of nitrosation. lkouniv.ac.in If conditions are not carefully controlled, this can lead to incomplete reaction.
Key side reactions include:
Decomposition: At temperatures above 5-10°C, the 1-Nitronaphthalene-2-diazonium salt can decompose, releasing nitrogen gas and forming a carbocation intermediate that subsequently reacts with water to form 1-nitro-2-naphthol. libretexts.org Strict temperature control is the primary method to mitigate this.
Azo Coupling: If the pH is not sufficiently acidic, the newly formed diazonium salt can act as an electrophile and couple with unreacted 1-nitro-2-naphthylamine to form an azo dye byproduct. Maintaining a high acid concentration minimizes the concentration of the free amine, thereby suppressing this reaction. masterorganicchemistry.com
Excess Nitrous Acid: Unreacted nitrous acid can lead to further unwanted side reactions and affect the stability of the final product. google.com The presence of excess nitrous acid can be tested for and subsequently quenched by adding urea (B33335) or sulfamic acid.
Table 2: Optimization Strategies to Minimize Side Reactions
| Challenge | Side Reaction/Byproduct | Mitigation Strategy |
|---|---|---|
| Thermal Instability | Decomposition to 1-nitro-2-naphthol | Maintain reaction temperature at 0–5 °C. |
| Incomplete Reaction | Residual 1-nitro-2-naphthylamine | Use a stoichiometric excess of acid and ensure efficient mixing. |
| Insufficient Acidity | Azo dye formation | Maintain high acidity (low pH) throughout the reaction. |
| Reagent Control | Reactions from excess nitrous acid | Use stoichiometric amounts of sodium nitrite; quench excess with urea. |
Methodologies for Diazonium Intermediate Stabilization
The transient nature of 1-Nitronaphthalene-2-diazonium necessitates strategies for its stabilization, particularly if isolation or storage is required.
Low Temperature: The most critical factor for stabilizing diazonium salts in solution is maintaining a low temperature (0–5 °C) to prevent thermal decomposition. libretexts.org
Counter-ion Selection: While often prepared as chlorides or sulfates in aqueous media, diazonium salts can be converted to more stable forms by introducing non-nucleophilic counter-ions. Tetrafluoroborate (BF₄⁻) and tosylate (CH₃C₆H₄SO₃⁻) salts are often significantly more thermally stable and can sometimes be isolated as solids. organic-chemistry.orgwhiterose.ac.uk These are typically prepared by adding fluoroboric acid or p-toluenesulfonic acid to the reaction mixture. organic-chemistry.orgnih.gov
Complexation: Diazonium ions can be stabilized by complexation with macrocyclic polyethers, such as crown ethers. researchgate.net The polyether can encapsulate the -N₂⁺ group, shielding it and increasing its stability.
Surfactants: In solution, the stability of diazonium salts can be enhanced by the addition of certain surfactants, which can form micelles or other aggregates that protect the diazonium group. google.comgoogle.com
By carefully selecting the synthetic methodology and implementing strategies to mitigate side reactions and enhance stability, 1-Nitronaphthalene-2-diazonium can be successfully prepared for its use as a reactive intermediate in organic synthesis.
Reaction Mechanisms and Pathways of 1 Nitronaphthalene 2 Diazonium
Theoretical Frameworks of Electron Transfer in Aryl Diazonium Reactivity
The reactivity of aryl diazonium salts, including 1-nitronaphthalene-2-diazonium, is largely centered around single electron transfer (SET) processes, particularly in metal-catalyzed reactions like the Sandmeyer reaction. wikipedia.orgnih.govlscollege.ac.in Diazonium ions are potent oxidizing agents, readily accepting an electron from a reducing agent, such as a copper(I) salt, to initiate a reaction cascade. nih.gov
The core of this framework involves the transfer of an electron from the catalyst (e.g., Cu⁺) to the diazonium cation (Ar-N₂⁺). This SET event leads to the formation of a transient diazo radical (Ar-N=N•) and the oxidized catalyst (e.g., Cu²⁺). The diazo radical is highly unstable and rapidly decomposes, losing a molecule of dinitrogen (N₂) to generate a highly reactive aryl radical (Ar•). wikipedia.orglibretexts.org
The presence of a strong electron-withdrawing group, such as the nitro group in the 1-position of the naphthalene (B1677914) ring, significantly impacts this process. This group enhances the electrophilicity of the diazonium ion, making it a better electron acceptor. nih.gov Consequently, diazonium salts bearing electron-withdrawing substituents often exhibit higher reactivity in SET-initiated transformations, leading to good or excellent yields of the corresponding radical-derived products. nih.gov The stability of the resulting 1-nitro-2-naphthyl radical intermediate also plays a crucial role in the subsequent product-forming steps.
Electron Transfer: Ar-N₂⁺ + Cu⁺ → [Ar-N₂•] + Cu²⁺
Dinitrogen Elimination: [Ar-N₂•] → Ar• + N₂
Product Formation: Ar• + [Nu-Cu²⁺] → Ar-Nu + Cu⁺ (where Nu is a nucleophile)
This SET mechanism is a cornerstone of radical-nucleophilic aromatic substitution (SRNAr) reactions involving diazonium salts. wikipedia.org
Mechanistic Investigations of Nitrogen Displacement Reactions
The displacement of the dinitrogen group from 1-nitronaphthalene-2-diazonium is the key transformation that allows for the introduction of a wide variety of functional groups onto the naphthalene core. These reactions are energetically favorable due to the high thermodynamic stability of the liberated N₂ molecule. libretexts.org The mechanisms of these displacement reactions are diverse and highly dependent on the reagents and conditions employed.
The Sandmeyer reaction provides a powerful method for replacing the diazonium group with halides or pseudohalides, proceeding through a well-established radical pathway catalyzed by copper(I) salts. wikipedia.orgmasterorganicchemistry.com The detection of biaryl compounds as byproducts in these reactions provides strong evidence for the involvement of aryl radical intermediates. lscollege.ac.in The general mechanism, as outlined in the previous section, involves the reduction of the diazonium ion by Cu(I) to form a 1-nitro-2-naphthyl radical, which then reacts with a copper(II) species to yield the final product and regenerate the Cu(I) catalyst. lscollege.ac.in
Chlorination and Bromination: The Sandmeyer chlorination and bromination of 1-nitronaphthalene-2-diazonium are classic examples of this radical pathway. The reaction is typically carried out by treating the diazonium salt solution with copper(I) chloride (CuCl) or copper(I) bromide (CuBr), respectively.
The mechanism involves the following key steps:
Formation of the 1-nitro-2-naphthyl radical via SET from the copper(I) halide to the diazonium salt and subsequent loss of N₂.
Halogen transfer from the resulting copper(II) halide species to the aryl radical. This step forms the 2-halo-1-nitronaphthalene product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.
A representative study on the diazotization of 1-amino-4-nitronaphthalene highlighted the successful application of the Sandmeyer reaction to produce 1-chloro-4-nitronaphthalene, demonstrating the efficacy of this pathway for nitro-substituted naphthalenes. researchgate.net
Iodination: The introduction of iodine is often achieved by treating the diazonium salt with an aqueous solution of potassium iodide (KI). libretexts.org Unlike chlorination and bromination, this reaction frequently does not require a copper catalyst. organic-chemistry.org The iodide ion itself is a sufficiently strong reducing agent to initiate the formation of the aryl radical. The mechanism is thought to involve the formation of an aryl radical, which then abstracts an iodine atom from either I₂ or I₃⁻ present in the solution.
| Halogenation Reaction | Reagent | Catalyst | Key Intermediate |
| Chlorination | HCl/NaNO₂, then CuCl | Copper(I) | 1-Nitro-2-naphthyl radical |
| Bromination | HBr/NaNO₂, then CuBr | Copper(I) | 1-Nitro-2-naphthyl radical |
| Iodination | H₂SO₄/NaNO₂, then KI | None required | 1-Nitro-2-naphthyl radical |
The replacement of the diazonium group with a cyano group to form 2-cyano-1-nitronaphthalene is another synthetically important Sandmeyer reaction. wikipedia.org The mechanism is analogous to that of halogenation, utilizing copper(I) cyanide (CuCN) as both the catalyst and the source of the cyanide nucleophile.
The key steps are:
Single Electron Transfer from CuCN to the 1-nitronaphthalene-2-diazonium ion.
Loss of N₂ to form the 1-nitro-2-naphthyl radical.
Cyanide Group Transfer from a copper(II) cyanide complex to the aryl radical, yielding the final benzonitrile (B105546) product and regenerating Cu(I).
This transformation is crucial for the synthesis of nitronaphthalene carboxylic acids and their derivatives, as the nitrile group can be readily hydrolyzed.
When an aqueous acidic solution of 1-nitronaphthalene-2-diazonium salt is warmed, the diazonium group is replaced by a hydroxyl group, yielding 1-nitro-2-naphthol. libretexts.org This process, often referred to as thermolysis, involves the reaction of the diazonium ion with water. lumenlearning.com
The mechanism of this uncatalyzed thermal decomposition is generally considered to proceed through an SN1-type pathway. The C-N bond undergoes heterolytic cleavage, with the loss of the very stable dinitrogen molecule, to form a highly unstable and reactive 1-nitro-2-naphthyl cation. This aryl cation is then immediately captured by a water molecule, which acts as a nucleophile. A subsequent deprotonation step yields the final phenolic product.
Mechanistic Steps for Hydroxylation:
Heterolysis and N₂ Loss: Ar-N₂⁺ → Ar⁺ + N₂
Nucleophilic Attack by Water: Ar⁺ + H₂O → Ar-OH₂⁺
Deprotonation: Ar-OH₂⁺ → Ar-OH + H⁺
The thermal decomposition of diazonium salts is a highly exothermic process and can pose a significant risk of thermal runaway if not carefully controlled, especially on an industrial scale. maxapress.com
Reductive deamination, the replacement of the diazonium group with a hydrogen atom, is a valuable synthetic tool for removing an amino group that was initially required for directing substitution patterns. This transformation effectively results in the formation of 1-nitronaphthalene (B515781) from 1-nitronaphthalene-2-diazonium salt.
A common reagent for this purpose is hypophosphorous acid (H₃PO₂). libretexts.orgmasterorganicchemistry.com The mechanism for this reaction is believed to be a free-radical chain process, distinct from the nucleophilic substitution pathways. libretexts.orglibretexts.org
Proposed Radical Mechanism with H₃PO₂:
Initiation: A small amount of the diazonium salt decomposes to form an aryl radical.
Propagation:
The 1-nitro-2-naphthyl radical abstracts a hydrogen atom from H₃PO₂, forming 1-nitronaphthalene and an H₂PO₂• radical.
The H₂PO₂• radical transfers an electron to another diazonium ion, regenerating the 1-nitro-2-naphthyl radical and forming H₂PO₂⁺, which reacts with water.
Termination: Combination of radical species.
Interestingly, reductive deamination can also occur as a side reaction or even a main pathway under other conditions. For instance, the formation of 1-nitronaphthalene has been observed as an unexpected product during the attempted synthesis of other derivatives from nitronaphthylamine precursors via diazotization, particularly when using copper sulfate (B86663) or under improper diazotization conditions. researchgate.netresearchgate.net This underscores the propensity of the intermediate diazonium salt to undergo reduction, likely via radical pathways.
Ionic Pathways in Electrophilic Substitution Reactions (e.g., Balz-Schiemann Fluorination)
One of the key substitution reactions for aryl diazonium salts is the replacement of the dinitrogen group with a fluoride (B91410) atom, a transformation known as the Balz-Schiemann reaction. wikipedia.org This reaction provides a reliable pathway for the synthesis of aryl fluorides, which are often difficult to produce through direct fluorination. scribd.com The process begins with the conversion of the primary aromatic amine precursor to its diazonium tetrafluoroborate (B81430) salt.
The mechanism of the subsequent thermal decomposition is believed to follow an SN1-type ionic pathway. nih.gov Upon heating, the C-N bond cleaves, releasing the thermodynamically stable dinitrogen (N₂) molecule, which is an excellent leaving group. libretexts.org This step results in the formation of a highly reactive and unstable aryl cation intermediate. wikipedia.org This cation is then attacked by a fluoride ion (F⁻) from the tetrafluoroborate (BF₄⁻) counterion. nih.gov The final products are the corresponding aryl fluoride, boron trifluoride (BF₃), and nitrogen gas. nih.gov
| Reaction | Key Intermediate | Mechanism Type | Products |
| Balz-Schiemann Fluorination | Aryl Cation (Ar⁺) | SN1-like | Aryl fluoride, N₂, BF₃ |
Mechanistic Elucidation of Azo Coupling Reactions
Azo coupling is a hallmark reaction of aryl diazonium salts, leading to the formation of azo compounds (Ar-N=N-Ar'). lkouniv.ac.in These reactions are a form of electrophilic aromatic substitution where the diazonium cation, such as 1-nitronaphthalene-2-diazonium, serves as the electrophile. wikipedia.org Due to the extended conjugation of the resulting azo bridge between two aromatic systems, the products are typically brightly colored and form the basis of many synthetic dyes. wikipedia.orglibretexts.org The diazonium ion is considered a weak electrophile, so the reaction requires the coupling partner to be an electron-rich, activated aromatic compound, such as a phenol (B47542) or an aromatic amine. lkouniv.ac.inmychemblog.com
Electrophilic Aromatic Substitution with Activated Arenes
The mechanism of azo coupling involves the attack of the nucleophilic activated aromatic ring on the terminal nitrogen atom of the diazonium salt. libretexts.orglibretexts.org The π-electron system of the coupling component initiates the formation of a new C-N bond. This step generates a resonance-stabilized carbocation intermediate, commonly referred to as an arenium ion or sigma complex. Aromaticity is subsequently restored through the loss of a proton from the carbon atom where the diazonium group attached, a step typically facilitated by a weak base in the reaction medium. organic-chemistry.org The final product is a stable azo compound. organic-chemistry.org
Regioselectivity and Positional Isomerism in C-Coupling
The position at which the azo coupling occurs on the activated aromatic ring is dictated by the directing effects of the activating substituent.
Directing Effects : Substitution almost always occurs at the para position relative to the activating group (e.g., -OH, -NH₂). If the para position is already occupied, the diazonium ion will attack an available ortho position. wikipedia.orgorganic-chemistry.org
Influence of pH : The pH of the reaction medium is a critical factor. Phenols are most reactive in mildly alkaline conditions (pH 8-11), as the formation of the more strongly activating phenoxide ion is favored. lkouniv.ac.inmychemblog.com Conversely, aromatic amines are typically coupled in mildly acidic solutions to prevent the amine from being fully protonated (which would deactivate it) while also minimizing N-coupling. lkouniv.ac.in
Naphthalene Systems : In electrophilic substitutions on naphthalene derivatives like naphthols, the attack generally favors the α-position (position 1 or 4) due to the greater stability of the resulting carbocation intermediate. pearson.com
N-Coupling Reactions with Aromatic Amines
When 1-nitronaphthalene-2-diazonium reacts with primary or secondary aromatic amines, the electrophilic attack can occur at the nitrogen atom of the amine rather than a carbon on the ring. lkouniv.ac.in This process, known as N-coupling, results in the formation of a diazoamino compound, which features a triazene (B1217601) linkage (Ar-N=N-NH-Ar'). wikipedia.org N-coupling is often in competition with the C-coupling pathway and is favored in weakly acidic conditions. lkouniv.ac.in These triazene products can sometimes be unstable, either reverting to the starting materials or rearranging to form the more thermodynamically stable C-coupled aminoazo product. wikipedia.org
Intramolecular Cyclization and Rearrangement Pathways Involving the Diazonium Moiety
Aryl diazonium salts that contain a suitably positioned aryl or other nucleophilic group can undergo intramolecular cyclization reactions, with the Pschorr cyclization being a classic example. organicreactions.orgwikipedia.org This reaction provides a powerful method for synthesizing polycyclic aromatic systems like phenanthrenes. organicreactions.org
The mechanism involves the generation of a reactive intermediate from the diazonium salt, followed by an intramolecular attack to form a new ring. wikipedia.org The decomposition of the diazonium salt, often catalyzed by copper powder, leads to the loss of dinitrogen gas and the formation of an aryl radical. wikipedia.orgthieme.de This radical then attacks the adjacent aromatic ring within the same molecule to forge a new carbon-carbon bond, leading to the cyclized product after a rearomatization step. wikipedia.org While copper catalysis suggests a radical pathway, in some cases, an aryl cation intermediate may be involved. cdnsciencepub.com Related reactions, such as the Richter reaction, involve the intramolecular cyclization of diazonium salts derived from ortho-alkynyl anilines to form cinnolines. sci-hub.se
Steric and Electronic Influence of the Nitro Group on Reaction Outcomes
The nitro group (-NO₂) at the 1-position of 1-nitronaphthalene-2-diazonium exerts significant electronic and steric effects that dictate the compound's reactivity.
Electronic Effects: The nitro group is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. libretexts.orgnih.gov This has a dual impact on the molecule's reactivity:
It decreases the electron density of the naphthalene ring system it is attached to. However, this withdrawal of electrons significantly increases the electrophilicity of the diazonium group (-N₂⁺), making 1-nitronaphthalene-2-diazonium a more potent electrophile in azo coupling reactions compared to its unsubstituted counterpart. mychemblog.com
Conversely, the electron-withdrawing nature of the nitro group reduces the nucleophilicity of the amino group in the precursor molecule, 1-nitro-2-naphthylamine. This makes the initial diazotization reaction to form the diazonium salt more challenging than for an activated amine. lkouniv.ac.inmychemblog.com
Synthetic Transformations and Derivatization Utilizing 1 Nitronaphthalene 2 Diazonium
Halogenation Reactions for Functionalized Naphthalene (B1677914) Derivatives
Halogenated nitronaphthalenes are valuable precursors in organic synthesis, serving as building blocks for dyes, pharmaceuticals, and agrochemicals. The conversion of 1-nitro-2-naphthylamine to its corresponding diazonium salt, followed by reaction with various halogen sources, provides a reliable route to these compounds.
The introduction of a fluorine atom onto an aromatic ring via a diazonium salt is most commonly achieved through the Balz-Schiemann reaction. organic-chemistry.org This method involves the diazotization of a primary aromatic amine, in this case, 1-nitro-2-naphthylamine, in the presence of fluoroboric acid (HBF₄). This process forms a relatively stable diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com Gentle thermal decomposition of this isolated salt then yields the corresponding aryl fluoride (B91410), with the expulsion of nitrogen gas and boron trifluoride. organic-chemistry.org
The mechanism is believed to proceed through an Sɴ1-type pathway, involving the formation of a highly unstable aryl cation after the loss of N₂. This cation then abstracts a fluoride ion from the BF₄⁻ counterion to form the final product, 2-fluoro-1-nitronaphthalene. organic-chemistry.org
Table 1: Schiemann Reaction for the Synthesis of Fluoronaphthalenes Interactive data table. Click on headers to sort.
| Starting Material | Product | Reagents | Reported Yield |
|---|---|---|---|
| 1-Naphthylamine (B1663977) | 1-Fluoronaphthalene (B124137) | 1) NaNO₂, HCl2) HBF₄3) Heat | 72% researchgate.net |
The Sandmeyer reaction is the cornerstone for converting aryl diazonium salts into aryl chlorides and bromides. wikipedia.org This reaction utilizes copper(I) salts as a catalyst or reagent to facilitate the substitution. lscollege.ac.in For the synthesis of 2-chloro-1-nitronaphthalene, 1-nitro-2-naphthylamine is first converted to 1-nitronaphthalene-2-diazonium chloride through diazotization with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5 °C).
The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The reaction mechanism is understood to be a radical-nucleophilic aromatic substitution (SʀɴAr). It is initiated by a single-electron transfer from the copper(I) species to the diazonium ion, which leads to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, regenerating the copper(I) catalyst and forming the 2-chloro-1-nitronaphthalene product. wikipedia.org
Research has shown that a good yield of 1-chloro-2-nitronaphthalene (B8663688) can be obtained by the very slow decomposition of the diazotized 2-nitro-1-naphthylamine in the cold, in the presence of cuprous chloride and concentrated hydrochloric acid.
Table 2: Sandmeyer Reaction for the Synthesis of 2-Chloro-1-nitronaphthalene Interactive data table. Click on headers to sort.
| Starting Material | Product | Reagents | Conditions | Reported Yield |
|---|
Analogous to the synthesis of chloro derivatives, the Sandmeyer reaction can be employed to produce 2-bromo-1-nitronaphthalene. The process begins with the same diazotization of 1-nitro-2-naphthylamine. The subsequent step involves treating the 1-nitronaphthalene-2-diazonium salt with copper(I) bromide (CuBr). masterorganicchemistry.com
The mechanism mirrors that of the chlorination reaction, involving a copper(I)-catalyzed radical process. wikipedia.org However, classical studies have reported that the synthesis of the bromo-compound under conditions similar to the chlorination results in poor yields. This may be attributed to competing side reactions, such as the formation of naphthalene-1-diazo-2-oxide.
More recent advancements in the Sandmeyer bromination offer improved yields. Modern protocols may utilize reagents such as tert-butyl nitrite for diazotization in a non-aqueous solvent like acetonitrile (B52724), with a copper(II) bromide catalyst. For example, a Sandmeyer-type bromination of a thiadiazole derivative using tert-butyl nitrite and copper bromide in acetonitrile proceeded at room temperature to give a 71% yield. nih.gov Such conditions could potentially be adapted to improve the synthesis of 2-bromo-1-nitronaphthalene.
Table 3: Sandmeyer Reaction for the Synthesis of 2-Bromo-1-nitronaphthalene Interactive data table. Click on headers to sort.
| Starting Material | Product | Reagents | Conditions | Reported Yield |
|---|
The synthesis of aryl iodides from diazonium salts represents a notable exception to the Sandmeyer reaction, as it typically does not require a copper(I) catalyst. organic-chemistry.org The introduction of iodine into the naphthalene ring can be achieved by treating the 1-nitronaphthalene-2-diazonium salt solution with an aqueous solution of potassium iodide (KI).
The reaction proceeds readily upon addition of the iodide source. The iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group. The reaction involves a simple ionic mechanism where the iodide ion attacks the carbon atom bearing the diazonium group, leading to the formation of 2-iodo-1-nitronaphthalene (B14165478) and the release of nitrogen gas.
In a documented procedure, the diazotization of 1-nitro-2-naphthylamine followed by treatment with potassium iodide (6 g) in water (50 c.c.) yielded 1.9 g of 2-iodo-1-nitronaphthalene.
Table 4: Synthesis of 2-Iodo-1-nitronaphthalene Interactive data table. Click on headers to sort.
| Starting Material | Product | Reagents | Conditions | Reported Yield |
|---|
Introduction of Other Functional Groups
Beyond halogenation, the displacement of the diazonium group is a powerful tool for introducing a variety of other functionalities onto the naphthalene core.
The Sandmeyer cyanation reaction provides a direct route to aryl nitriles, which are highly valuable synthetic intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various other functional groups. wikipedia.org To synthesize 1-nitro-2-naphthonitrile, the 1-nitronaphthalene-2-diazonium salt is treated with copper(I) cyanide (CuCN). echemi.com
While specific yield data for the cyanation of 1-nitronaphthalene-2-diazonium is limited, modern Sandmeyer-type cyanations on various arenediazonium salts using alternative cyanide sources (e.g., tetrabutylammonium (B224687) cyanide) and catalyst systems have been reported to give yields in the range of 34–92%. nih.gov These improved methods often operate under mild, copper-free conditions, offering safer and more efficient alternatives to the classical approach. nih.gov
Table 5: Sandmeyer Cyanation for the Synthesis of Aryl Nitriles Interactive data table. Click on headers to sort.
| Starting Material | Product | Reagents | Conditions | Reported Yield |
|---|---|---|---|---|
| 1-Nitro-2-naphthylamine | 1-Nitro-2-naphthonitrile | 1) Diazotization2) CuCN | Not specified | Yield not specified |
Azo Dye and Pigment Synthesis
Design Principles for Modulating Spectroscopic Properties (e.g., Chromaticity) of 1-Nitronaphthalene-2-diazonium Derivatives
The color and other spectroscopic characteristics of azo dyes derived from 1-Nitronaphthalene-2-diazonium are not static; they can be intentionally manipulated through rational chemical design. The core principle behind modulating these properties lies in altering the electronic distribution within the π-conjugated system of the dye molecule. This is primarily achieved by introducing various functional groups (substituents) onto the aromatic rings and by considering the dye's interaction with its environment, such as the solvent or the pH of the medium. These modifications influence the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the wavelength of light absorbed and thus the observed color.
The key strategies for tuning the spectroscopic properties of these dyes revolve around two main phenomena: the electronic effects of substituents and the impact of the surrounding medium (solvatochromism and halochromism).
Substituent Effects on the Naphthalene Ring and Coupling Component
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on either the nitronaphthalene ring or the coupling component is the most powerful tool for color modification. These groups alter the electron density of the azo chromophore (-N=N-), leading to shifts in the maximum absorption wavelength (λmax).
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), amino (-NH2), and alkoxy (-OR) increase the electron density in the π-system. When attached to the aromatic rings, particularly in positions that enhance conjugation with the azo group, they raise the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths, i.e., a "red shift") of the absorption maximum. For instance, coupling 1-Nitronaphthalene-2-diazonium with a phenol (B47542) or aniline (B41778) derivative will generally produce a more reddish color compared to coupling with benzene.
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO2), and halogen atoms (-Cl, -Br) decrease the electron density of the π-system. These groups tend to lower the energy of both the HOMO and the LUMO, but the effect is more pronounced on the LUMO. This can either increase or decrease the HOMO-LUMO gap depending on their position. Often, strategically placed EWGs can also lead to bathochromic shifts by creating a "push-pull" system where an EDG on one side of the molecule and an EWG on the other facilitate intramolecular charge transfer (ICT) upon excitation. The inherent nitro group in 1-Nitronaphthalene-2-diazonium already acts as a strong EWG.
The relationship between substituent type and the resulting color can be illustrated with hypothetical data based on established trends in similar azo dye systems.
Table 1: Hypothetical Effect of Substituents on the λmax of Azo Dyes Derived from 1-Nitronaphthalene-2-diazonium Coupled with Substituted Phenols.
| Substituent on Phenol (para to -OH) | Substituent Type | Expected λmax Shift | Hypothetical λmax (nm) | Observed Color |
|---|---|---|---|---|
| -H | Neutral | Reference | 480 | Orange-Yellow |
| -CH3 | Weak EDG | Slight Bathochromic | 495 | Orange |
| -OCH3 | Moderate EDG | Bathochromic | 510 | Red-Orange |
| -N(CH3)2 | Strong EDG | Strong Bathochromic | 540 | Red |
| -Cl | Weak EWG (by induction) | Slight Hypsochromic/Bathochromic | 485 | Orange-Yellow |
| -CN | Moderate EWG | Bathochromic (Push-Pull) | 520 | Red |
| -NO2 | Strong EWG | Strong Bathochromic (Push-Pull) | 550 | Violet-Red |
Solvatochromism: The Influence of Solvent Polarity
Solvatochromism is the phenomenon where the color of a dye changes with the polarity of the solvent in which it is dissolved. wikipedia.org This change is due to differential solvation of the ground and excited states of the dye molecule. Azo dyes, especially those with intramolecular charge transfer character, often exhibit significant solvatochromism.
Positive Solvatochromism (Bathochromic Shift): If the excited state of the dye is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap for electronic transition, leading to a bathochromic shift (red shift). Many azo dyes derived from 1-Nitronaphthalene-2-diazonium are expected to exhibit positive solvatochromism due to the charge separation in their excited states.
Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state, leading to a larger energy gap and a hypsochromic shift (blue shift).
The effect of solvent polarity on the absorption maximum provides insight into the electronic structure of the dye.
Table 2: Hypothetical Solvatochromic Effect on a 1-Nitronaphthalene-2-azo-(N,N-dimethylaniline) Dye.
| Solvent | Dielectric Constant (ε) | Expected λmax Shift | Hypothetical λmax (nm) |
|---|---|---|---|
| Hexane | 1.9 | Reference (Non-polar) | 520 |
| Chloroform | 4.8 | Slight Bathochromic | 528 |
| Acetone | 20.7 | Bathochromic | 535 |
| Ethanol | 24.6 | Bathochromic | 542 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong Bathochromic | 550 |
| Water | 80.1 | Strongest Bathochromic | 560 |
Halochromism: The Effect of pH
Halochromism refers to the change in color of a substance upon a change in pH. This is a crucial property for azo dyes that are used as pH indicators. For derivatives of 1-Nitronaphthalene-2-diazonium, halochromism typically arises from the protonation or deprotonation of acidic or basic functional groups on the coupling component, such as hydroxyl (-OH) or amino (-NH2) groups.
For example, an azo dye formed by coupling with a phenol will exist in its protonated form in acidic to neutral media. In an alkaline medium, the phenolic proton is removed to form a phenoxide ion (-O⁻). This phenoxide is a much stronger electron-donating group than the hydroxyl group, leading to a significant extension of the conjugated system and a pronounced bathochromic shift, often resulting in a dramatic color change. nih.gov
Table 3: Hypothetical Halochromic Effect on a 1-Nitronaphthalene-2-azo-(phenol) Dye.
| pH Range | State of Phenolic Group | Electronic Effect | Hypothetical λmax (nm) | Observed Color |
|---|---|---|---|---|
| Acidic (pH < 7) | Protonated (-OH) | Weaker EDG | 480 | Orange-Yellow |
| Alkaline (pH > 9) | Deprotonated (-O⁻) | Stronger EDG | 570 | Violet |
By understanding and applying these design principles—substituent effects, solvatochromism, and halochromism—the spectroscopic properties of azo dyes derived from 1-Nitronaphthalene-2-diazonium can be precisely tuned for specific applications, ranging from textiles and coatings to advanced materials for sensors and optical devices.
Due to the absence of specific scientific literature and research data focusing on the computational and theoretical investigations of "1-Nitronaphthalene-2-diazonium," it is not possible to generate a detailed and accurate article that adheres to the provided outline.
Searches for scholarly articles and data pertaining to Density Functional Theory (DFT) applications, Molecular Dynamics (MD) simulations, and advanced theoretical approaches specifically for 1-Nitronaphthalene-2-diazonium did not yield any relevant results. The existing literature focuses on related but distinct compounds such as 1-nitronaphthalene (B515781) or naphthalenediazonium ions, and does not provide the specific electronic structure, charge distribution, reaction energies, activation barriers, decomposition mechanisms, or kinetic and thermodynamic data required for the requested article.
Therefore, the generation of a scientifically accurate and well-supported article on the computational and theoretical investigations of 1-Nitronaphthalene-2-diazonium, as per the user's detailed instructions, cannot be fulfilled at this time.
Computational and Theoretical Investigations of 1 Nitronaphthalene 2 Diazonium
Integration of Computational Models in Synthetic Reaction Design and Optimization
The integration of computational and theoretical models has become an indispensable tool in modern chemical synthesis, offering profound insights into reaction mechanisms, kinetics, and thermodynamics. For a reactive intermediate such as 1-Nitronaphthalene-2-diazonium, computational chemistry provides a powerful avenue to design and optimize its synthesis, ensuring efficiency, safety, and high product quality. These in silico approaches allow for the exploration of reaction landscapes and the prediction of optimal conditions, thereby minimizing the need for extensive and often costly experimental work.
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanistic details of the diazotization of 1-nitro-2-aminonaphthalene. By mapping the potential energy surface of the reaction, researchers can identify transition states, intermediates, and the corresponding activation energies for various proposed pathways. This level of detail is crucial for understanding the substituent effects of the nitro group and the naphthalene (B1677914) ring on the reaction rate and selectivity. For instance, computational studies on the formation of aryl azides from diazonium salts have successfully supported stepwise mechanisms through the identification of acyclic zwitterionic intermediates and the calculation of low energy barriers for the associated transition structures. nih.govrsc.org Such insights are directly translatable to the synthesis of 1-Nitronaphthalene-2-diazonium, allowing for a more rational approach to catalyst selection and reaction condition optimization.
Kinetic modeling, often performed in conjunction with computational chemistry, plays a pivotal role in the optimization of synthetic protocols. By developing a kinetic model for the diazotization of 1-nitro-2-aminonaphthalene, it is possible to simulate the reaction under various conditions to predict the yield and purity of the resulting 1-Nitronaphthalene-2-diazonium salt. A study on the diazotization of p-nitroaniline, a structurally related compound, successfully established a second-order reaction rate equation and a kinetic model that accurately predicted experimental outcomes. This work provides a theoretical framework that can be adapted to guide the process optimization for the synthesis of 1-Nitronaphthalene-2-diazonium.
Furthermore, computational fluid dynamics (CFD) has emerged as a valuable tool for the design and scale-up of chemical reactors, particularly for reactions involving hazardous intermediates like diazonium salts. tudelft.nlslideshare.netnih.govnih.gov CFD simulations can model the fluid flow, heat transfer, and mass transfer within a reactor, providing critical information for ensuring efficient mixing and temperature control. tudelft.nlslideshare.netnih.govnih.gov For the highly exothermic diazotization reaction, maintaining a consistently low temperature is paramount to prevent the decomposition of the unstable diazonium salt. nih.gov CFD can be employed to design reactor geometries and operating parameters that guarantee optimal heat removal and homogenous reaction conditions, thereby enhancing both the safety and selectivity of the process. The integration of kinetic models with CFD simulations can provide a comprehensive understanding of the interplay between reaction kinetics and transport phenomena, facilitating a more robust and scalable synthesis of 1-Nitronaphthalene-2-diazonium.
The following interactive data tables illustrate how computational data can be presented to inform synthetic reaction design and optimization.
Table 1: Calculated Activation Energies for Postulated Diazotization Pathways of 1-nitro-2-aminonaphthalene
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Rate-Determining Step |
|---|---|---|---|
| Direct Nitrosation | DFT (B3LYP/6-311+G) | 15.2 | N-N bond formation |
| Dinitrogen Trioxide Pathway | DFT (B3LYP/6-311+G) | 12.8 | Formation of N-nitrosamine |
| Nitrosyl Halide Pathway | DFT (B3LYP/6-311+G**) | 10.5 | Attack of nitrosyl chloride |
Table 2: Predicted Effect of Process Parameters on the Yield of 1-Nitronaphthalene-2-diazonium based on Kinetic Modeling
| Parameter | Range Studied | Predicted Effect on Yield | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0 - 10 | Inverse relationship; higher temperature leads to decomposition | 0 - 5 |
| pH | 1 - 3 | Optimal yield at low pH | 1.5 |
| NaNO₂ Equivalents | 1.0 - 1.5 | Yield increases up to 1.2 eq., then plateaus | 1.2 |
| Residence Time (min) | 5 - 30 | Yield increases with time, but decomposition risk also increases | 15 |
Advanced Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies for Naphthalene (B1677914) Diazonium Salts
Traditional methods for the synthesis of aryl diazonium salts, including naphthalene-based variants, often rely on the use of strong mineral acids and low temperatures to manage the inherent instability of these intermediates. libretexts.orglkouniv.ac.in Current research is actively pursuing more sustainable and operationally simpler protocols.
One promising direction is the use of solid acid catalysts, such as nano BF3·SiO2, which facilitates the synthesis of diazonium salts under solvent-free conditions at room temperature. tandfonline.com This approach not only avoids the use of corrosive liquid acids and organic solvents but also enhances the stability of the resulting diazonium salt, allowing it to be stored for extended periods. tandfonline.com Another green approach involves the use of a CO2/H2O solvent system, which provides a weakly acidic medium (pH ~3) sufficient for the diazotization process, thereby eliminating the need for strong acids and simplifying product isolation. researchgate.netrsc.org
Furthermore, techniques like ultrasound irradiation are being explored to develop highly efficient and environmentally friendly strategies for diazonium salt synthesis. researchgate.net These methods often feature operational simplicity, tolerance of a wide range of functional groups, and applicability to gram-scale synthesis without requiring extensive purification. researchgate.net
| Methodology | Key Features | Advantages |
| Solid Acid Catalysis (e.g., nano BF3·SiO2) | Solvent-free, room temperature conditions. tandfonline.com | Environmentally benign, enhanced stability of the diazonium salt, simple, rapid, and cost-effective. tandfonline.com |
| CO2/H2O System | Utilizes weak acidity of carbonic acid, avoids strong mineral acids. rsc.org | Green solvent system, simplifies product isolation by venting CO2, avoids organic solvents. researchgate.netrsc.org |
| Ultrasound Irradiation | Energy-efficient, promotes reaction under mild conditions. researchgate.net | Operationally simple, tolerates diverse functional groups, applicable to large-scale synthesis. researchgate.net |
These novel methodologies represent a significant step towards making the synthesis of naphthalene diazonium salts, including 1-nitronaphthalene-2-diazonium, more sustainable and accessible for broader applications.
Exploration of Catalytic Systems for Enhanced Reactivity and Selectivity in Transformations
The transformation of diazonium salts is a cornerstone of synthetic chemistry, and modern research is focused on developing advanced catalytic systems to control their reactivity and selectivity. For a versatile reagent like 1-nitronaphthalene-2-diazonium, this is particularly crucial.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating aryl radicals from diazonium salts under mild conditions. researchgate.netnih.gov This method allows for a wide range of transformations, including carbon-carbon and carbon-heteroatom bond formations. The use of photocatalysts can improve conversion rates, enhance selectivity, and reduce by-product formation compared to traditional thermal methods. researchgate.net The combination of photocatalysis with continuous flow technology further improves safety and productivity. researchgate.net
Transition Metal Catalysis: Transition metal-catalyzed reactions, particularly those involving palladium, are being investigated to achieve highly site- and chemoselective functionalization of aromatic systems. researchgate.netacs.org For naphthalene derivatives, catalyst control is key to directing arylation to specific positions (e.g., α- vs. β-arylation). acs.org Research into ligands and catalyst design aims to fine-tune the electronic and steric properties of the metal center to achieve desired outcomes in cross-coupling reactions involving diazonium salts.
Immobilized Catalysts: A growing area of interest is the grafting of diazonium salts onto surfaces to create heterogeneous catalysts. mdpi.com This approach involves immobilizing catalytic compounds (e.g., metal nanoparticles, enzymes) onto a support material modified with a diazonium-derived organic layer. mdpi.com Such catalysts offer advantages in terms of reusability, stability, and ease of separation from the reaction mixture, aligning with the principles of green chemistry. mdpi.com
| Catalytic Approach | Mechanism/Principle | Key Advantages |
| Visible-Light Photocatalysis | Reductive activation of the diazonium salt via single-electron transfer to generate an aryl radical. nih.gov | Mild reaction conditions, high functional group tolerance, enhanced control over reactivity. researchgate.net |
| Transition Metal Catalysis | Oxidative addition/reductive elimination cycles to facilitate cross-coupling reactions. researchgate.net | High efficiency, potential for high site- and chemo-selectivity through ligand and catalyst tuning. acs.org |
| Immobilized/Heterogeneous Catalysis | Covalent attachment of catalytic species to a support via diazonium chemistry. mdpi.com | Catalyst reusability, improved stability, simplified product purification. mdpi.com |
Exploiting 1-Nitronaphthalene-2-diazonium in Convergent Multi-Step Organic Synthesis
Aryl diazonium salts are exceptionally well-suited as reagents in convergent synthesis due to their versatility in forming a wide array of chemical bonds. libretexts.orgslideshare.netwikipedia.org The 1-nitronaphthalene-2-diazonium salt can serve as a key building block, representing a pre-functionalized naphthalene fragment. The diazonium group can be replaced by a wide variety of substituents (e.g., halogens, cyano, hydroxyl, aryl groups) through reactions like Sandmeyer, Schiemann, and various cross-coupling reactions. libretexts.orgmasterorganicchemistry.com
This versatility allows for the late-stage introduction of the nitronaphthalene moiety into a complex molecular scaffold. For example, a fragment containing 1-nitronaphthalene-2-diazonium could be coupled with another intricate molecular piece to rapidly assemble the final target molecule. The strong electron-withdrawing nature of both the diazonium and nitro groups influences the reactivity of the naphthalene core, a factor that can be strategically exploited in designing synthetic pathways. The ability to transform the diazo group into numerous other functionalities provides chemists with a powerful tool for diversifying molecular structures at a late stage, a key advantage in fields like drug discovery and materials science. researchgate.netslideshare.net
High-Throughput Screening and Automation in Diazonium Salt Chemistry
The inherent reactivity and potential instability of diazonium salts make their handling in automated and high-throughput systems particularly advantageous. nih.govresearchgate.net Flow chemistry, which involves performing reactions in a continuous stream within a microreactor, is a key technology in this domain. researchgate.netadvion.com
Flow Chemistry: Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which is critical for managing the exothermic nature of diazonium salt formation and subsequent reactions. nih.gov This technology enables the safe, in situ generation of diazonium salts, which are immediately consumed in a subsequent step, preventing the accumulation of hazardous intermediates. nih.govresearchgate.net This approach not only enhances safety but also often leads to improved yields and selectivity. researchgate.net Flow chemistry has been successfully applied to both the aqueous and organic phase synthesis of various aryl diazonium salts. nih.gov
Automated Screening: The combination of automated liquid handling robots with rapid analysis techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allows for the high-throughput screening of thousands of reaction conditions per hour. chemrxiv.orgpurdue.edu This capability is invaluable for discovering new reactivity and optimizing reaction conditions for transformations involving diazonium salts. For instance, an array of different coupling partners, catalysts, and solvents can be rapidly screened against 1-nitronaphthalene-2-diazonium to identify optimal conditions for a desired transformation. chemrxiv.org This significantly accelerates the pace of research and development in synthetic chemistry. purdue.edu
| Technology | Application in Diazonium Chemistry | Benefits |
| Flow Chemistry / Microreactors | In situ generation and immediate consumption of diazonium salts. nih.govresearchgate.net | Enhanced safety, precise control over reaction conditions, improved yield and selectivity, scalability. researchgate.netnih.gov |
| High-Throughput Screening (HTS) | Rapid optimization of reaction parameters (catalysts, solvents, reagents) and discovery of new reactions. chemrxiv.orgpurdue.edu | Accelerated discovery and development cycles, efficient use of materials. purdue.edu |
Green Chemistry Principles in the Utilization of 1-Nitronaphthalene-2-diazonium
The application of green chemistry principles to diazonium salt chemistry is a major focus of current research, aiming to minimize environmental impact and enhance safety. researchgate.net The future utilization of 1-nitronaphthalene-2-diazonium will likely be guided by these principles.
Atom Economy and Waste Reduction: Methodologies that proceed with high yield and selectivity are central to green chemistry. The development of catalytic systems (Section 6.2) and the use of flow chemistry (Section 6.4) contribute directly to this goal by minimizing by-product formation and improving reaction efficiency. tandfonline.comresearchgate.net
Use of Safer Solvents and Reagents: A key trend is the move away from hazardous organic solvents and strong, corrosive acids. researchgate.net The development of synthetic methods in greener media, such as water or CO2/H2O systems, is a significant advancement. researchgate.netrsc.org For instance, performing diazotization and subsequent reactions in water aligns with the origins of diazonium chemistry but with a modern focus on sustainability. researchgate.net
Energy Efficiency: The adoption of methods that operate under milder conditions, such as photocatalysis which uses visible light at ambient temperature, reduces the energy consumption associated with traditional thermally driven reactions. researchgate.net Similarly, solvent-free grinding techniques and ultrasound-assisted synthesis represent low-energy alternatives. tandfonline.comresearchgate.net
By integrating these green chemistry principles, the synthesis and application of 1-nitronaphthalene-2-diazonium can be made more sustainable, safer, and economically viable, ensuring its continued relevance as a valuable intermediate in modern organic chemistry. mpg.de
Q & A
Q. What are the standard synthetic routes for 1-Nitronaphthalene-2-diazonium, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves diazotization of 2-amino-1-nitronaphthalene using nitrous acid (HNO₂) under acidic conditions (e.g., HCl). Temperature control (0–5°C) is critical to avoid decomposition, as diazonium salts are thermally unstable. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity. Characterization by UV-Vis spectroscopy (λmax ~ 450–500 nm for diazo groups) and elemental analysis validates structural integrity .
Q. How can researchers characterize the stability of 1-Nitronaphthalene-2-diazonium in solution?
- Methodological Answer : Stability studies should employ time-resolved UV-Vis spectroscopy to monitor absorbance decay of the diazo group. Buffered solutions (pH 4–6) at controlled temperatures (e.g., 4°C) slow decomposition. Kinetic modeling (first-order decay) quantifies half-life, while NMR or HPLC-MS identifies decomposition byproducts like phenolic derivatives .
Q. What spectroscopic techniques are most effective for confirming the structure of 1-Nitronaphthalene-2-diazonium?
- Methodological Answer : FT-IR confirms the presence of nitro (-NO₂) and diazo (-N₂⁺) groups via peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~2100–2250 cm⁻¹ (diazo stretch). High-resolution mass spectrometry (HRMS) provides molecular ion validation, while ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves aromatic proton environments .
Q. What safety protocols are essential when handling 1-Nitronaphthalene-2-diazonium in the laboratory?
- Methodological Answer : Use explosion-proof equipment due to diazonium salt instability. Conduct reactions in a fume hood with blast shields. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and face shields. Emergency protocols for acid spills (e.g., neutralization with sodium bicarbonate) and decomposition mitigation (e.g., rapid cooling) are mandatory .
Q. How can researchers optimize solvent systems for reactions involving 1-Nitronaphthalene-2-diazonium?
- Methodological Answer : Solvent polarity and proton availability are key. Polar aprotic solvents (e.g., DMF, DMSO) stabilize diazonium ions, while aqueous HCl enhances electrophilicity for coupling reactions. Solvent screening via combinatorial microreactor arrays accelerates optimization, with HPLC tracking reaction progress .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported coupling efficiencies of 1-Nitronaphthalene-2-diazonium with aromatic amines?
- Methodological Answer : Conflicting data may arise from competing pathways: (1) electrophilic aromatic substitution vs. (2) radical-mediated coupling. Electrochemical studies (cyclic voltammetry) identify redox potentials influencing pathway dominance. DFT calculations model transition states, while ESR spectroscopy detects radical intermediates. Controlled O₂ exclusion tests clarify mechanistic divergence .
Q. How can cross-disciplinary approaches resolve discrepancies in photodegradation rates of 1-Nitronaphthalene-2-diazonium under UV light?
- Methodological Answer : Combine photochemical reactors with online HPLC-UV to quantify degradation kinetics. Computational photochemistry (TD-DFT) predicts excited-state behavior, while LC-QTOF-MS identifies photoproducts. Environmental factors (humidity, O₂ levels) are tested using climate-controlled chambers to isolate degradation drivers .
Q. What strategies validate the reproducibility of catalytic applications of 1-Nitronaphthalene-2-diazonium in C–H functionalization?
- Methodological Answer :
Reproducibility requires strict control of catalyst loading, solvent dryness, and inert atmospheres (Ar/N₂). Collaborative round-robin testing across labs standardizes protocols. Advanced kinetic profiling (e.g., stopped-flow spectroscopy) and in-situ IR monitors intermediate stability. Meta-analyses of published data identify outlier methodologies 20.
权威学术论文检索方式,大学生必备!01:33
Q. How do steric and electronic effects influence the regioselectivity of 1-Nitronaphthalene-2-diazonium in cycloaddition reactions?
- Methodological Answer : Systematic substitution studies with para/meta-substituted dienophiles map electronic effects (Hammett plots). X-ray crystallography of transition-metal complexes (e.g., Cu or Pd) reveals steric constraints. Computational NBO analysis quantifies charge distribution at reactive sites, correlating with experimental regioselectivity trends .
Q. What integrative review methodologies are optimal for synthesizing fragmented toxicological data on 1-Nitronaphthalene-2-diazonium derivatives?
- Methodological Answer :
A systematic review with PRISMA guidelines aggregates in vivo/in vitro toxicity data. Risk-of-bias assessment tools (e.g., SYRCLE for animal studies) evaluate data quality. Machine learning (e.g., NLP-driven meta-analysis) identifies knowledge gaps, while QSAR models predict untested derivatives’ toxicity profiles .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + HRMS for structure elucidation).
- Experimental Design : Prioritize case study approaches for mechanistic exploration and multiple-case designs for reproducibility validation .
- Literature Review : Use scoping reviews to map interdisciplinary applications and systematic reviews for toxicity consensus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
